4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile involves palladium-catalyzed borylation reactions. A study detailed the synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents like EtOH or DMSO. This method proved particularly effective for aryl bromides with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and its crystal structure was determined by X-ray diffraction. Density functional theory (DFT) calculations were also performed to calculate the molecular structure, which was consistent with the X-ray diffraction results .
Chemical Reactions Analysis
The chemical reactivity of the benzonitrile moiety can be inferred from studies on similar compounds. For example, 4-[(2H-tetrazol-2-yl)methyl]benzonitrile was synthesized by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of KOH, indicating the potential for nucleophilic substitution reactions at the benzonitrile's methyl group . Additionally, the synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile involved protection, tetrazole formation, hydrolysis, chlorination, and amination steps, showcasing the versatility of the benzonitrile group in multi-step synthetic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be diverse, as seen in the study of new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles. These compounds exhibited liquid crystalline behavior, with shorter chain lengths showing the nematic phase and longer chains showing the orthorhombic columnar phase. The molecular packing involved nonconventional H-bond interactions. Optical studies indicated that these compounds are blue-emitting materials, and electrochemical studies revealed a band gap of 1.89 eV . Although not directly related to 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile, these findings provide insight into the potential properties of benzonitrile derivatives.
Scientific Research Applications
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Borylation at the benzylic C-H bond of alkylbenzenes
- Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The process involves the reaction of alkylbenzenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
- Results : The result of this reaction is the formation of pinacol benzyl boronate .
-
Hydroboration of alkyl or aryl alkynes and alkenes
- Application : This compound is used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The process involves the reaction of alkyl or aryl alkynes and alkenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of transition metal catalysts .
- Results : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNFFDCOHDYJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452228 |
Source
|
Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
CAS RN |
475250-43-2 |
Source
|
Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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